Polyoxyethylene(23)LauricAcid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

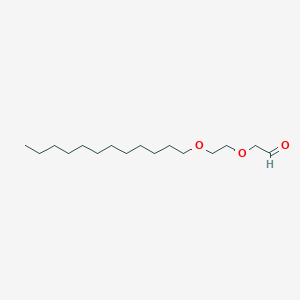

[2-(Dodecyloxy)ethoxy]acetaldehyde: is an organic compound with the molecular formula C16H32O3 . It is characterized by the presence of an aldehyde group and two ether linkages, making it a versatile molecule in various chemical reactions and applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dodecyloxy)ethoxy]acetaldehyde typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol . This intermediate is then further reacted with ethylene oxide to produce 2-(dodecyloxy)ethoxyethanol . Finally, the oxidation of this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) yields [2-(Dodecyloxy)ethoxy]acetaldehyde .

Industrial Production Methods: Industrial production methods for [2-(Dodecyloxy)ethoxy]acetaldehyde are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions:

Oxidation: [2-(Dodecyloxy)ethoxy]acetaldehyde can undergo oxidation reactions to form .

Reduction: It can be reduced to form .

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products:

科学研究应用

Pharmaceutical Applications

1.1 Drug Delivery Systems

PELA is utilized in drug formulations to enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate the formation of stable emulsions and liposomes, which can improve drug absorption.

- Case Study : A study demonstrated that PELA significantly improved the skin penetration of procaine when incorporated into semisolid formulations. The results indicated higher drug content in skin samples treated with PELA compared to other enhancers like propylene glycol .

1.2 Antimicrobial Properties

Lauric acid exhibits antimicrobial activity against various pathogens, including acne-causing bacteria. PELA's formulation with phospholipid vesicles has been shown to enhance the delivery of lauric acid, leading to effective inhibition of bacterial growth.

- Research Findings : Lauric acid incorporated in vesicles demonstrated a strong inhibitory effect on Propionibacterium acnes, making it a potential candidate for acne treatment formulations .

Cosmetic Applications

2.1 Emulsification and Stabilization

PELA acts as an emulsifier in cosmetic products, stabilizing oil-in-water emulsions and improving texture and consistency.

- Data Table: Cosmetic Formulations Using PELA

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Creams | Emulsifier | 2-10 |

| Lotions | Stabilizer | 1-5 |

| Cleansers | Surfactant | 0.5-3 |

2.2 Skin Penetration Enhancer

PELA improves the penetration of active ingredients in topical formulations, allowing for deeper skin absorption.

Food Industry Applications

3.1 Food Additives

In the food industry, PELA serves as an emulsifier and stabilizer in various food products, enhancing texture and shelf life.

- Case Study : Research indicates that PELA can effectively stabilize oil-in-water emulsions in salad dressings, improving consistency and preventing separation .

Environmental Applications

4.1 Surfactants for Remediation

PELA is being explored as a surfactant in environmental remediation processes, particularly for oil spill clean-up due to its ability to enhance the solubility of hydrophobic pollutants.

- Research Findings : Studies show that PELA can increase the bioavailability of hydrocarbons in contaminated soils, facilitating microbial degradation .

Safety and Regulatory Status

PELA has been assessed for safety in cosmetic applications, with studies indicating low toxicity levels when used within recommended concentrations. The Cosmetic Ingredient Review concluded that lauric acid derivatives are safe for use as cosmetic ingredients .

作用机制

The mechanism of action of [2-(Dodecyloxy)ethoxy]acetaldehyde involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and ether linkages . These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in both chemical and biological systems .

相似化合物的比较

- [2-(Dodecyloxy)ethanol]

- [2-(Dodecyloxy)ethoxy]ethanol

- [2-(Dodecyloxy)ethoxy]acetic acid

Uniqueness:

- The presence of both ether linkages and an aldehyde group makes [2-(Dodecyloxy)ethoxy]acetaldehyde unique compared to its similar compounds. This combination of functional groups allows it to participate in a wider range of chemical reactions and applications .

生物活性

Introduction

Polyoxyethylene(23)Lauric Acid, commonly referred to as Laureth-23, is a non-ionic surfactant derived from lauric acid and ethylene oxide. This compound is utilized extensively in the cosmetic and pharmaceutical industries due to its emulsifying, cleansing, and solubilizing properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Laureth-23 is characterized by its chemical structure, which includes a hydrophilic polyoxyethylene chain and a hydrophobic lauric acid moiety. The average number of ethylene oxide units in its structure is 23, which influences its physicochemical properties such as solubility, viscosity, and emulsification capacity.

| Property | Value |

|---|---|

| Appearance | Milky white solid |

| Molecular Weight | 1080 g/mol |

| pH Value | 6.0 - 8.0 |

| Hydroxyl Value | 48 - 54 mg KOH/g |

| Water Content | ≤ 1.0% |

| Solubility | Water and oil soluble |

Antimicrobial Properties

Lauric acid, the fatty acid component of Laureth-23, exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that lauric acid can disrupt microbial membranes, leading to cell lysis. In a comparative study, lauric acid demonstrated a minimal inhibitory concentration (MIC) significantly lower than that of benzoyl peroxide against Propionibacterium acnes, suggesting superior antimicrobial efficacy in treating acne vulgaris .

Cytotoxicity and Antitumor Activity

Research indicates that lauric acid possesses cytotoxic effects on cancer cells. In vitro studies have reported that it can induce apoptosis in breast cancer cells by modulating the PI3K/AKT signaling pathway and downregulating epidermal growth factor receptor (EGFR) signaling . The following table summarizes the effects of lauric acid on various cancer cell lines:

| Cell Line | Effect | Mechanism |

|---|---|---|

| Breast Cancer | Reduced viability | Increased p21Cip1/WAF1 expression |

| HepG2 (Liver Cancer) | Induced apoptosis | Downregulation of EGFR |

| HCT-15 (Colon Cancer) | Dose-dependent reduction | Inhibition of aldose reductase |

Anti-inflammatory Effects

Lauric acid has been shown to mitigate inflammation in various biological systems. It maintains cellular redox balance and mitochondrial health, which are essential for preventing neuroinflammation . Moreover, it has protective effects against ethanol-induced liver toxicity by neutralizing superoxides and preventing lipid peroxidation .

Toxicological Profile

Despite its beneficial properties, Laureth-23 has been associated with some toxicological concerns. Acute toxicity studies indicate that it has a high LD50 (>25 g/kg in mice), suggesting low acute toxicity . However, it may cause irritation to the gastrointestinal tract upon ingestion and has potential developmental toxicity .

Case Studies

- Acne Treatment : A clinical study involving the application of lauric acid showed a significant reduction in P. acnes colonization on the skin after treatment, leading to decreased inflammation and acne lesions .

- Cancer Research : In a laboratory setting, lauric acid was tested on various cancer cell lines, demonstrating significant cytotoxic effects and potential as an adjunct therapy in cancer treatment regimens .

属性

IUPAC Name |

2-(2-dodecoxyethoxy)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMJBXKQUMBZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。